
Ethyl 3-methoxy-5-methylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methoxy-5-methylpicolinate is an organic compound belonging to the class of esters It is derived from picolinic acid and features a methoxy group at the 3-position and a methyl group at the 5-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methoxy-5-methylpicolinate typically involves the esterification of 3-methoxy-5-methylpicolinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-methoxy-5-methylpicolinate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-methoxy-5-methylpicolinic acid and ethanol.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions may use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: 3-methoxy-5-methylpicolinic acid and ethanol.
Reduction: 3-methoxy-5-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methoxy-5-methylpicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-methoxy-5-methylpicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups on the pyridine ring can influence its binding affinity and specificity for molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-methoxy-5-methylpicolinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-methoxy-4-methylpicolinate: Similar structure with the methyl group at the 4-position.
Ethyl 3-methoxy-5-chloropicolinate: Similar structure with a chlorine atom instead of a methyl group at the 5-position.
Uniqueness
This compound is unique due to the specific positioning of the methoxy and methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
ethyl 3-methoxy-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(12)9-8(13-3)5-7(2)6-11-9/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
JSTLVNRVPGJJAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=N1)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


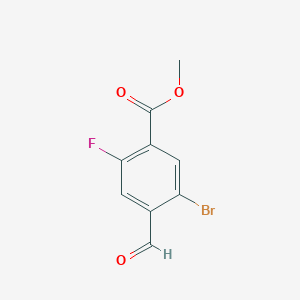
![1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione](/img/structure/B15251444.png)
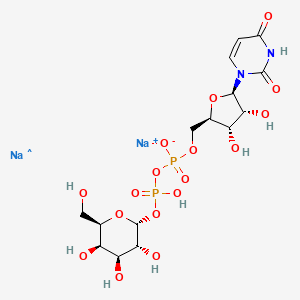
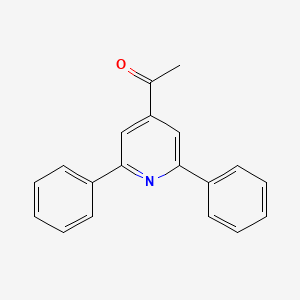
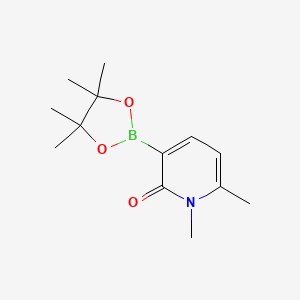
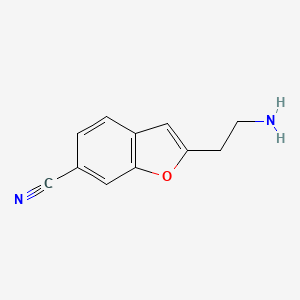
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
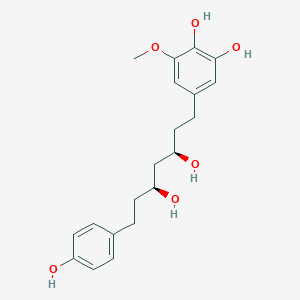


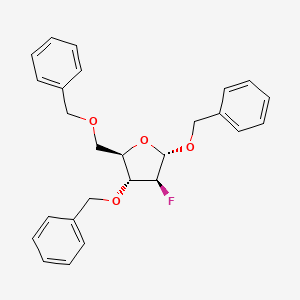
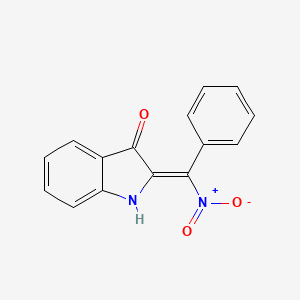
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
